molecular formula C7H8O4 B1606111 1,6-Dioxaspiro[4.4]nonane-2,7-dione CAS No. 3505-67-7

1,6-Dioxaspiro[4.4]nonane-2,7-dione

Cat. No. B1606111
Key on ui cas rn: 3505-67-7
M. Wt: 156.14 g/mol
InChI Key: VTQYOGUFKHVWOO-UHFFFAOYSA-N
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Patent
US04927908

Procedure details

The hydroxy-containing primary amino compound and the spirodilactam precursor are typically contacted in a molar ratio of about 2:1 in the presence of an inert reaction diluent capable of dissolving at least a portion of each reactant at reaction temperature. A preferred class of reaction diluents comprises N-alkylamides such as N,N-dimethylacetamide or N-methyl-2-pyrrolidone. Reaction conditions include a reaction temperature from about 80° C. to about 200° C. and a reaction pressure sufficient to maintain the reaction mixture in the liquid phase. Such pressures are from about 0.8 atmosphere to about 20 atmospheres. Subsequent to reaction, the hydroxyaryl-substituted spirodilactam is recovered, if desired, by conventional methods such as extraction, solvent removal and precipitation. The isolation of the hydroxyaryl-substituted spirodilactam is not required, however, and the spirodilactam is further reacted in situ to form the cyanato derivative without isolation. By way of specific illustration, p-aminophenol reacts with either 4-oxoheptanedioic acid or 1,6-dioxaspiro[4.4]nonane-2,7-dione to produce 1,6-di(4-hydroxyphenyl)-1,6-diasaspiro[4.4]nonane-2,7-dione and 4-amino-4'-hydroxybiphenyl reacts with either di(2-carboxyphenyl)ketone or 3,4,8,9-dibenzo-1,6-dioxaspiro[4.4]nonane-2,7-dione to produce 1,6-di[4-(4'-hydroxybiphenyl)]-3,4,8,9-dibenzo-1,6diasaspiro[4.4]nonane-2,7-dione.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
C1[C:6]([NH2:7])=[CH:5][CH:4]=C(O)C=1.O=[C:10]([CH2:16][CH2:17][C:18](O)=O)[CH2:11][CH2:12][C:13](O)=[O:14].O1C2(CCC(=O)O2)C[CH2:23][C:22]1=O>>[NH2:7][C:6]1[CH:5]=[CH:4][C:16]([C:10]2[CH:11]=[CH:12][C:13]([OH:14])=[CH:23][CH:22]=2)=[CH:17][CH:18]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=CC(=CC=C1N)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=C(CCC(=O)O)CCC(=O)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1C(CCC12OC(CC2)=O)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
NC1=CC=C(C=C1)C1=CC=C(C=C1)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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